

Spectroscopic and Biological Insights into Methyl 15-hydroxykauran-18-oate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 15-hydroxykauran-18-oate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 15-hydroxykauran-18-oate**, a diterpenoid of the kaurane class. Due to the limited availability of public data for this specific molecule, this guide presents data for the closely related stereoisomer, Methyl ent- 15β -hydroxy- 16α -kauran-19-oate, and provides foundational spectroscopic information from the parent compound, methyl ent-kaur-16-en-19-oate. This information serves as a valuable reference for the characterization and further investigation of this class of compounds. Additionally, this guide explores the known biological activities of related kaurane diterpenoids and visualizes key signaling pathways they are known to modulate.

Spectroscopic Data

The following tables summarize the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for kaurane diterpenoids closely related to **Methyl 15-hydroxykauran-18-oate**.

Table 1: ¹H NMR Spectral Data of Methyl ent-kaur-16-en-19-oate



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1α	1.85	m	
1β	1.08	m	
2α	1.65	m	
2β	1.45	m	
3α	1.38	m	
3β	1.05	m	
5	1.75	dd	11.5, 6.0
6α	1.95	m	
6β	1.80	m	
7α	1.50	m	
7β	1.25	m	
9	0.95	d	6.5
11α	1.60	m	
11β	1.40	m	
12α	1.70	m	
12β	1.55	m	
13	2.65	S	
14α	1.90	m	
14β	1.15	m	<u>-</u>
15α	2.05	m	
15β	1.50	m	
17	4.78	S	
17'	4.73	S	
		•	_



18-CH₃	1.18	S	
20-CH₃	0.83	S	
OCH ₃	3.65	S	

Table 2: 13C NMR Spectral Data of Methyl ent-kaur-16-en-19-oate



Position	Chemical Shift (δ, ppm)
1	40.8
2	19.2
3	37.9
4	43.9
5	57.0
6	21.8
7	41.4
8	44.3
9	55.4
10	39.7
11	18.5
12	33.3
13	43.8
14	39.9
15	49.2
16	155.9
17	103.0
18	28.9
19 (C=O)	178.4
20	15.6
OCH ₃	51.2

Table 3: Mass Spectrometry Data of a Representative Kaurane Diterpenoid Ester



m/z	Relative Intensity (%)	Proposed Fragment
332	15	[M]+ (Methyl 15- hydroxykauran-18-oate)
314	25	[M - H₂O]+
301	10	[M - OCH₃] ⁺
289	5	[M - COOCH₃]+
273	40	[M - H2O - C₃H₅]+
255	100	Retro-Diels-Alder fragmentation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for kaurane diterpenoids. Specific parameters may vary based on the instrumentation and experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a 400, 500, or 600 MHz instrument.
- ¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment.
 Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
- 13C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and enhance the signal of quaternary carbons. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number



of scans (several hundred to thousands) is required due to the lower natural abundance of the 13 C isotope.

- 2D NMR Experiments: To aid in the structural elucidation and complete assignment of signals, various 2D NMR experiments are often performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.
- Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing characteristic fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate protonated or deprotonated molecular ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

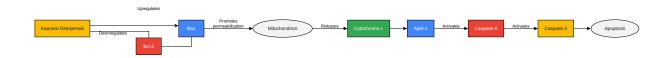
Biological Activity and Signaling Pathways



Kaurane diterpenoids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through the modulation of specific cellular signaling pathways.

Anticancer Activity: Apoptosis Induction

Many kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells. A key pathway involved is the intrinsic or mitochondrial pathway of apoptosis.



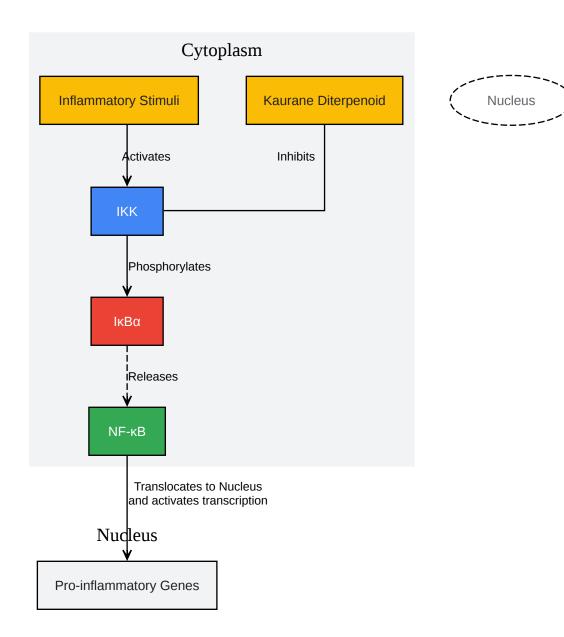
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Caption: Intrinsic apoptosis pathway modulated by kaurane diterpenoids.

Anti-inflammatory Activity: NF-kB Pathway Inhibition

The anti-inflammatory effects of some kaurane diterpenoids are attributed to their ability to inhibit the pro-inflammatory NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.





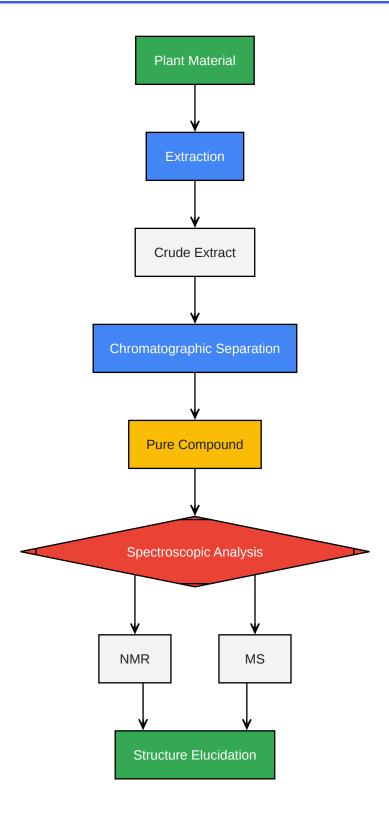
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Caption: Inhibition of the NF-kB signaling pathway by kaurane diterpenoids.

Experimental Workflow: From Natural Source to Spectroscopic Data

The general workflow for obtaining and characterizing a natural product like **Methyl 15-hydroxykauran-18-oate** involves several key stages.





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Caption: General workflow for the isolation and characterization of kaurane diterpenoids.



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